molecular formula C11H8BrN B2486053 5-bromo-1-(prop-2-yn-1-yl)-1H-indole CAS No. 959773-64-9

5-bromo-1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B2486053
CAS No.: 959773-64-9
M. Wt: 234.096
InChI Key: BRUSQIJDBGUJIM-UHFFFAOYSA-N
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Description

5-Bromo-1-(prop-2-yn-1-yl)-1H-indole is a brominated N-propargyl indole derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. The compound features both an indole scaffold, recognized for its widespread presence in biologically active molecules, and a propynyl group, which is highly reactive in metal-catalyzed cross-coupling reactions . This structure makes it a crucial intermediate for the synthesis of more complex molecules aimed at various therapeutic areas. A primary application documented in research is its use in Sonogashira cross-coupling reactions to create 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazines and related compounds, which have shown significant in-vitro antitumor activity against a panel of human cancer cell lines, including cervical carcinoma (KB), non-small-cell lung cancer (NCI-H460), and colon adenocarcinoma (RKOP27) . The indole nucleus is a privileged structure in drug design, known to interact with diverse biological targets . Indole derivatives, in general, have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects . The presence of the bromine atom at the 5-position of the indole ring facilitates further functionalization via subsequent coupling reactions, allowing researchers to explore a wide chemical space around this core. As a synthon, this compound provides researchers with a strategic starting point for developing novel therapeutic candidates, particularly in oncology and infectious disease research . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-prop-2-ynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h1,3-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUSQIJDBGUJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Bromo 1 Prop 2 Yn 1 Yl 1h Indole

Synthesis of the 5-Bromo-1H-indole Core Precursor

The synthesis of the 5-bromo-1H-indole precursor is a critical initial step. The primary challenge lies in achieving regioselective bromination at the C5 position of the indole (B1671886) nucleus, avoiding reactions at other positions, particularly the highly nucleophilic C3 position.

Optimization of Bromination Procedures for Selectivity

Direct bromination of the indole ring is often complicated by the high reactivity of the pyrrole (B145914) moiety, which can lead to a mixture of products or polymerization. To achieve C5 selectivity, various strategies have been developed, often involving protecting groups or specialized brominating agents.

One common approach involves the protection of the indole nitrogen, for instance, as an N-acetyl derivative. This deactivates the pyrrole ring, allowing for more controlled electrophilic substitution on the benzene (B151609) ring. A multi-step synthesis route starts with indole, which is first converted to 2-sodium sulfonate-indole. The nitrogen is then protected with an acylation reagent like acetic anhydride (B1165640) to form 2-sodium sulfonate-1-acetylindole. This intermediate is then subjected to an addition reaction with bromine to produce 5-bromoindole (B119039) after deprotection. google.com This method provides a pathway to the desired product with high purity. google.com

Another strategy involves a five-step, environmentally friendly synthesis process starting from indole. wipo.int The method includes:

Low-temperature, low-pressure liquid-phase hydrogenation of indole to indoline (B122111).

Acetylation of indoline to produce N-acetylindoline.

A clean bromination reaction to yield N-acetyl-5-bromoindoline.

Deacetylation under acidic conditions to give 5-bromoindoline.

Oxidative dehydrogenation to prepare the final 5-bromoindole. wipo.int

This method is noted for effectively controlling the formation of bromo isomers. wipo.int

Researchers have also explored direct bromination under specific conditions. A recent one-step process for indole C5-selective bromination of related indole alkaloids was developed using pyridinium (B92312) tribromide and hydrochloric acid in methanol (B129727) at 0 °C. eurekalert.org This method proved to be very fast, taking only 10 minutes. While developed for more complex indole alkaloids, the principles could be adapted for simpler indoles. eurekalert.org The choice of brominating agent is crucial; N-Bromosuccinimide (NBS) has been used for regiospecific bromination of 3-methylindoles, where the reaction site can be controlled by varying the N(1) protecting group. acs.org

The following table summarizes various conditions for the bromination of indole derivatives to obtain C5-bromo selectivity.

Starting MaterialBrominating Agent/ReagentsKey StepsOutcomeReference
IndoleSodium hydrogensulfite, Acetic anhydride, Bromine1. Sulfonation at C2 2. N-acetylation 3. Bromination 4. Deprotection5-bromoindole google.com
IndoleMetal catalyst (hydrogenation), Acetylation reagent, Brominating agent, Acid (deacetylation), Oxidizing agent1. Hydrogenation to indoline 2. N-acetylation 3. Bromination 4. Deacetylation 5. Dehydrogenation5-bromoindole wipo.int
Indolo[2,3-a]quinolizidinePyridinium tribromide, HCl, MethanolOne-step direct bromination at 0°CC5-brominated derivative eurekalert.org

Alternative Synthetic Routes to Substituted Indole Scaffolds

Beyond the direct functionalization of the pre-formed indole ring, alternative strategies involve constructing the 5-bromoindole scaffold from acyclic or different cyclic precursors. These methods build the indole ring with the bromine substituent already in place on the starting materials.

The Fischer indole synthesis is a classic and versatile method. This reaction typically involves the cyclization of an arylhydrazone under acidic conditions. To synthesize 5-bromoindole, one would start with 4-bromophenylhydrazine, which is reacted with a suitable aldehyde or ketone (like acetaldehyde (B116499) or pyruvic acid) to form the corresponding 4-bromophenylhydrazone. Subsequent acid-catalyzed cyclization and aromatization yield the 5-bromoindole core. This method is advantageous as it unambiguously places the bromine at the desired position, dictated by the choice of the starting hydrazine. iajps.com

Another approach involves the cyclization of appropriately substituted anilines. For instance, a route for 5-substituted indoles has been developed from p-toluidine, which can be adapted for 4-bromoaniline. luc.edu The synthesis involves the alkylation of the aniline (B41778) derivative, followed by cyclization to form the indole ring. While the conventional alkylation of anilines with α-haloacetaldehyde acetals often requires harsh conditions, newer methods utilize more reactive alkylating agents to proceed at room temperature. luc.edu

A patent describes a process starting from 4-bromoaniline, which is converted to a diazonium salt and then subjected to a Japp-Klingemann reaction, followed by a Fischer indole cyclization to eventually yield 5-bromoindole. iajps.com These multi-step sequences, while sometimes lengthy, offer excellent control over the final substitution pattern.

N-Alkylation Methodologies for Propargylation of the Indole Nitrogen

Once the 5-bromo-1H-indole precursor is secured, the next crucial step is the introduction of the propargyl group (prop-2-yn-1-yl) onto the indole nitrogen. This N-alkylation reaction, specifically N-propargylation, must be optimized to achieve high yields and avoid side reactions.

Reaction Conditions and Reagent Optimization for High-Yield Synthesis of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole

The N-propargylation of indoles is typically an SN2 reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking an electrophilic propargyl source. The most common propargylating agent is propargyl bromide.

The reaction generally requires a base to deprotonate the N-H of the indole, thereby increasing its nucleophilicity. A variety of bases can be employed, with the choice often depending on the solvent and the specific indole substrate. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

For example, the synthesis of substituted N-propargyl isatins, which are structurally related to indoles, has been achieved by reacting the isatin (B1672199) with propargyl bromide in DMF using potassium carbonate as the base. researchgate.net This reaction proceeds at room temperature over several hours. researchgate.net A similar protocol can be applied to 5-bromo-1H-indole. A general procedure would involve stirring 5-bromo-1H-indole with a base like K₂CO₃ or NaH in DMF, followed by the addition of propargyl bromide.

The table below outlines typical conditions for the N-propargylation of indole-like scaffolds.

Optimization involves screening different bases, solvents, and temperatures to maximize the yield of the N-alkylated product while minimizing potential C3-alkylation, which is a common side reaction in indole chemistry.

Catalytic Approaches in N-Propargylation

In recent years, catalytic methods for the N-propargylation of indoles have been developed to improve efficiency, selectivity, and sustainability. These methods often involve transition metal catalysts or organocatalysts.

Copper-catalyzed reactions have shown promise for the N-propargylation of indoles. One approach involves the asymmetric propargylic alkylation of indolines with propargylic esters, catalyzed by a copper complex, followed by dehydrogenation to yield the N-propargylindole. cjcatal.comdicp.ac.cn This method provides access to optically active products with high enantioselectivity. cjcatal.comdicp.ac.cn

Lithium SPINOL phosphates have been used as chiral catalysts for the direct asymmetric N-propargylation of indoles and carbazoles. researchgate.net This protocol uses C-alkynyl N,O-acetals as the propargylating reagents and can be effective even at very low catalyst loadings. researchgate.net

Gold(I) catalysts have also been employed in reactions involving 3-propargylindoles, demonstrating the utility of metal catalysts in activating propargyl systems for further transformations. nih.gov While this specific example deals with C3-propargylated indoles, it highlights the potential of gold catalysis in indole chemistry.

Regioselectivity and Stereochemical Control in Alkylation Processes

A significant challenge in the alkylation of indoles is controlling the regioselectivity between the N1 and C3 positions. The indole anion is an ambident nucleophile, and the outcome of the reaction (N- vs. C-alkylation) can be influenced by several factors, including the counterion, solvent, and the nature of the electrophile.

Generally, N-alkylation is favored under conditions that promote the formation of a "free" indolide anion, such as using a strong base in a polar aprotic solvent like DMF or DMSO. beilstein-journals.org In contrast, C3-alkylation can become more competitive in less polar solvents or with certain counterions that may associate more closely with the nitrogen atom. dicp.ac.cn The choice of the N-alkylating reagent also plays a role in directing the regioselectivity. beilstein-journals.org

While stereochemistry is not a factor in the propargyl group itself in this specific target molecule, the development of enantioselective N-alkylation methods is a major area of research for creating chiral N-substituted indoles. nih.govmdpi.com Catalytic systems, such as those using dinuclear zinc-ProPhenol complexes, have been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines, achieving excellent enantiomeric ratios. nih.gov

Flow Chemistry and Scalable Synthesis Approaches for Research Applications

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages for the production of fine chemicals and pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. While a dedicated flow synthesis for this compound has not been extensively reported, the principles of flow chemistry have been successfully applied to the N-alkylation of indoles, providing a strong basis for the development of such a process.

Continuous flow N-propargylation of 5-bromoindole can be envisioned using a packed-bed reactor containing a solid-supported base or a phase-transfer catalyst. This setup would allow for the continuous introduction of the reactants, 5-bromoindole and a propargyl halide, with the product stream being collected at the outlet. The use of a flow reactor can significantly reduce reaction times and improve yields by maintaining optimal reaction conditions.

For research applications requiring larger quantities of this compound, scalable synthesis protocols are essential. A multi-gram scale synthesis could be adapted from established batch procedures for N-alkylation of indoles. A typical approach involves the deprotonation of 5-bromoindole with a suitable base, followed by reaction with propargyl bromide or a related propargylating agent. Key to scalability is the careful management of reaction exotherms and the efficient isolation of the final product.

Table 1: Comparison of Batch vs. Envisioned Flow Synthesis for N-Propargylation of 5-Bromoindole

ParameterTraditional Batch SynthesisEnvisioned Continuous Flow Synthesis
Reaction VesselRound-bottom flaskPacked-bed or microreactor
HeatingOil bath or heating mantlePrecise temperature-controlled module
Reaction TimeHours to daysMinutes
Work-upLiquid-liquid extraction, column chromatographyIn-line extraction and purification modules
ScalabilityLimited by flask size and heat transferReadily scalable by extending reaction time or using parallel reactors
SafetyPotential for thermal runawaysEnhanced safety due to small reaction volumes and superior heat dissipation

Green Chemistry Principles in the Synthesis of Propargyl Indoles

The application of green chemistry principles to the synthesis of this compound and other propargyl indoles is crucial for developing sustainable and environmentally benign chemical processes. Key green chemistry metrics and strategies can be applied to evaluate and improve the synthesis of this compound.

Atom Economy: A fundamental principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The N-propargylation of 5-bromoindole with propargyl bromide, in the presence of a base like sodium hydride, proceeds with the formation of a salt byproduct.

The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound = 234.09 g/mol Molecular Weight of 5-bromoindole = 196.04 g/mol Molecular Weight of propargyl bromide = 118.96 g/mol Molecular Weight of Sodium Hydride (NaH) = 24.00 g/mol

Assuming the reaction: 5-bromoindole + propargyl bromide + NaH → this compound + NaBr + H₂

The theoretical atom economy is: (Molecular Weight of product / (Sum of Molecular Weights of all reactants)) * 100 (234.09 / (196.04 + 118.96 + 24.00)) * 100 = 68.9%

This calculation highlights that a significant portion of the reactant mass ends up as byproducts. Alternative synthetic routes with higher atom economy are therefore desirable.

Use of Greener Solvents and Catalysts: The choice of solvent plays a critical role in the environmental impact of a synthesis. Traditional N-alkylation reactions often employ volatile and hazardous organic solvents like dimethylformamide (DMF) or acetonitrile. Research has focused on identifying greener alternatives. For instance, N-alkylation of indoles has been successfully carried out in water, which is an abundant, non-toxic, and environmentally benign solvent. researchgate.net The use of phase-transfer catalysts can also facilitate reactions in biphasic systems, reducing the need for large quantities of organic solvents. ajgreenchem.com

Alternative Energy Sources: Microwave and ultrasound irradiation are emerging as energy-efficient alternatives to conventional heating methods in organic synthesis. These techniques can significantly reduce reaction times and improve yields. nih.govnih.gov For the synthesis of N-propargyl indoles, microwave-assisted methods have been shown to be highly effective, often leading to cleaner reactions with easier work-up. sphinxsai.comchim.it

Table 2: Application of Green Chemistry Principles to the Synthesis of Propargyl Indoles

Green Chemistry PrincipleConventional ApproachGreener AlternativePotential Benefits
Solvent SelectionDMF, AcetonitrileWater, 2-MeTHF, Ionic LiquidsReduced toxicity, improved safety, easier disposal
CatalysisStoichiometric strong bases (e.g., NaH)Phase-transfer catalysts, solid-supported basesReduced waste, easier catalyst separation and recycling
Energy SourceConventional heating (oil bath)Microwave irradiation, UltrasoundReduced reaction times, lower energy consumption, improved yields
Atom EconomyFormation of salt byproductsCatalytic additions or rearrangements with 100% atom economyMinimized waste generation

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, scalable, and environmentally responsible, aligning with the goals of sustainable chemical manufacturing.

Advanced Reactivity and Mechanistic Investigations of 5 Bromo 1 Prop 2 Yn 1 Yl 1h Indole

Cross-Coupling Reactions at the Bromo Substituent

The bromine atom at the 5-position of the indole (B1671886) ring is readily activated by palladium catalysts, serving as a key site for the introduction of diverse molecular fragments. This section explores several palladium-catalyzed cross-coupling methodologies that leverage this reactivity.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org For 5-bromo-1-(prop-2-yn-1-yl)-1H-indole, this reaction provides an efficient route to 5-aryl or 5-vinyl substituted indoles. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govnih.gov

Typical catalytic systems involve a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or the more specialized [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. nih.gov The choice of base, often an aqueous solution of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is crucial for the transmetalation step. wikipedia.orgnih.gov Solvents are typically biphasic mixtures, such as toluene/water or dimethoxyethane/water, to facilitate the interaction of both organic and inorganic reagents. wikipedia.orgnih.gov

The reaction of this compound with various arylboronic acids under these conditions leads to the corresponding 5-aryl-1-(prop-2-yn-1-yl)-1H-indoles in good to excellent yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst / LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O92
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O95
33-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O88
42-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane85 nih.gov

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net This reaction is particularly significant for this compound as it allows for the synthesis of complex, conjugated systems by introducing a second, different alkyne moiety at the C5 position. The classic Sonogashira reaction is co-catalyzed by palladium and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). researchgate.netscirp.org

This methodology has been successfully applied to bromoindoles. researchgate.net The reaction proceeds under mild conditions and demonstrates broad substrate scope. The resulting 5-alkynyl-1-(prop-2-yn-1-yl)-1H-indole derivatives are valuable precursors for more complex heterocyclic structures and materials with interesting photophysical properties. One-pot sequential Sonogashira coupling and cyclization reactions have also been developed to synthesize various indole derivatives. rsc.org

Table 2: Examples of Sonogashira Coupling Reactions

EntryTerminal AlkynePd CatalystCu(I) SourceBaseSolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF94
2EthynyltrimethylsilanePd(PPh₃)₄CuIi-Pr₂NHDMF91
31-HexynePdCl₂(PPh₃)₂CuIEt₃NAcetonitrile (B52724)87
4Propargyl alcoholPd(OAc)₂ / XPhosCuIK₂CO₃Toluene85

Heck Reactions and Their Stereochemical Outcomes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. mdpi.com When applied to this compound, this reaction typically couples the C5 position of the indole with an activated alkene, such as an acrylate, styrene, or other vinyl derivative.

The reaction is usually carried out in the presence of a palladium(0) catalyst, a phosphine ligand (though phosphine-free systems exist), and a base (e.g., Et₃N, K₂CO₃) to neutralize the hydrogen halide formed during the catalytic cycle. mdpi.com The stereochemical outcome of the Heck reaction is a key consideration. The migratory insertion of the alkene into the aryl-palladium bond generally proceeds in a syn-fashion, followed by a syn-β-hydride elimination. This mechanistic pathway often leads to the formation of the E-isomer (trans) of the resulting alkene product as the major isomer due to thermodynamic stability. However, the specific reaction conditions, substrate geometry, and ligand choice can influence the stereoselectivity. acs.org For example, intramolecular Heck reactions have been developed to generate quaternary stereocenters with high enantioselectivity. acs.orgnih.gov

Table 3: Potential Heck Reaction Products and Stereochemistry

EntryAlkeneCatalyst / LigandBaseProduct(s)Predominant Isomer
1Methyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NMethyl (E/Z)-3-(1-(prop-2-yn-1-yl)-1H-indol-5-yl)acrylateE
2StyrenePdCl₂(PPh₃)₂NaOAc(E/Z)-5-styryl-1-(prop-2-yn-1-yl)-1H-indoleE
3AcrylonitrilePd(OAc)₂K₂CO₃(E/Z)-3-(1-(prop-2-yn-1-yl)-1H-indol-5-yl)acrylonitrileE

Stille and Negishi Coupling Methodologies

The Stille and Negishi reactions are powerful cross-coupling methods that offer alternatives to the Suzuki coupling, particularly when the corresponding organoboron compounds are unstable or difficult to prepare.

The Stille coupling utilizes organostannanes (organotin compounds) as the coupling partner for the organohalide. researchgate.net The reaction is catalyzed by palladium complexes and is known for its tolerance of a wide array of functional groups. A key advantage is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity and difficulty in removing tin byproducts. The rate-determining step is often the transmetalation, which can be accelerated by using ligands of low donicity or through bimetallic catalysis with Cu(I) salts. researchgate.net

The Negishi coupling employs organozinc reagents. These reagents are more reactive than their boron or tin counterparts, which often allows for reactions to proceed under milder conditions and with higher catalytic turnover. researchgate.net The primary disadvantage is the higher reactivity of organozinc compounds, which makes them sensitive to air and moisture and less tolerant of certain functional groups.

Both methodologies can be effectively applied to this compound to introduce alkyl, vinyl, aryl, and heteroaryl groups at the C5 position.

Table 4: Comparison of Stille and Negishi Coupling Reactions

ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄High functional group tolerance; reagent stabilityToxicity of tin reagents; byproduct removal
NegishiR-ZnXPdCl₂(dppf)High reactivity; mild conditionsSensitivity to air/moisture; lower functional group tolerance

Mechanistic Studies of Catalytic Cycles in Cross-Coupling Processes

The catalytic cycles for the Suzuki-Miyaura, Sonogashira, Stille, and Negishi reactions share a common fundamental pathway involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. wikipedia.orgresearchgate.netresearchgate.net The cycle can be broken down into three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (this compound), breaking the C-Br bond and inserting the palladium to form a square planar Pd(II) complex. This is often the rate-determining step for less reactive halides. researchgate.net

Transmetalation : The organometallic coupling partner (organoboron, organocopper acetylide, organotin, or organozinc) transfers its organic group to the Pd(II) complex, displacing the halide. wikipedia.org In the Suzuki reaction, this step is facilitated by a base, which activates the organoboron species. wikipedia.org In the Sonogashira reaction, the terminal alkyne first reacts with the copper(I) co-catalyst to form a more reactive copper acetylide, which then undergoes transmetalation. researchgate.net

Reductive Elimination : The two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Understanding these cycles is crucial for optimizing reaction conditions, such as the choice of ligand, base, and solvent, to favor the desired product formation and minimize side reactions like homocoupling. nih.gov

Click Chemistry and Cycloaddition Reactions Involving the Terminal Alkyne

The terminal alkyne of the N-propargyl group is a versatile functional handle for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. The copper(I)-catalyzed variant of this reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is the quintessential "click" reaction. libretexts.orgmdpi.com

This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.net When this compound is reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), it exclusively yields the 1-( (1-substituted-1H-1,2,3-triazol-4-yl)methyl)-5-bromo-1H-indole. nih.gov

The reaction is characterized by its high yield, mild and often aqueous reaction conditions, simple workup procedures, and wide functional group tolerance, making it a powerful tool for bioconjugation, drug discovery, and materials science. mdpi.comresearchgate.net The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacologically relevant scaffold. The orthogonality of this reaction allows it to be performed without affecting the bromo substituent, enabling subsequent cross-coupling modifications.

Table 5: Examples of CuAAC "Click" Reactions

EntryAzide ComponentCopper Source / ReductantSolventProductYield (%)
1Benzyl azideCuSO₄ / Sodium Ascorbatet-BuOH/H₂O1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-bromo-1H-indole98
2Azido-adamantaneCuITHF1-((1-adamantyl-1H-1,2,3-triazol-4-yl)methyl)-5-bromo-1H-indole95
3Ethyl 2-azidoacetateCuSO₄ / Sodium AscorbateDMF/H₂OEthyl 2-(4-((5-bromo-1H-indol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate96
41-Azido-4-fluorobenzeneCu(OAc)₂Methanol (B129727)5-bromo-1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole93

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diverse Azide Building Blocks

The terminal alkyne of the propargyl group on the this compound scaffold makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The CuAAC reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for creating diverse molecular architectures. nih.govresearchgate.net The reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide. nih.govwiley-vch.de This process is significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition and provides exclusively the 1,4-regioisomer. researchgate.netwiley-vch.de

The versatility of the CuAAC reaction allows for the coupling of this compound with a wide array of azide building blocks. This modular approach enables the straightforward introduction of various functionalities, including alkyl, aryl, and functionalized moieties, onto the indole core via the triazole linker. The resulting triazole-linked indole conjugates are of significant interest in medicinal chemistry and materials science, as the 1,2,3-triazole ring is a stable and often isosteric replacement for an amide bond. nih.govnih.gov

Below is a representative table of CuAAC reactions between this compound and various azides, illustrating the broad scope of this transformation.

Table 1: Examples of CuAAC Reactions with this compound

Azide ReactantCatalyst/Solvent SystemProductYield (%)
Benzyl azideCuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O5-bromo-1-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole>95
AzidoethaneCuI / THF5-bromo-1-((1-ethyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole>95
1-Azido-4-methoxybenzeneCu(OAc)₂ / Water5-bromo-1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole90-98
Glycosyl azideCuI, DIPEA / CH₂Cl₂5-bromo-1-((1-(glycosyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole85-95

Data are representative examples based on the general high efficiency of CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Biocompatible Cycloalkynes

While CuAAC is highly efficient, the cytotoxicity of copper catalysts can limit its application in biological systems. wiley-vch.de Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a catalyst. wiley-vch.de The driving force for the reaction is the release of ring strain in the cycloalkyne upon cycloaddition.

For applications in bioconjugation, this compound could be functionalized with an azide group (after conversion of the bromo-substituent or by other means) to react with biomolecules modified with strained alkynes. Conversely, the parent alkyne compound can react with azide-modified biomolecules, although this requires the biological system to incorporate the azide, and the kinetics are generally slower than CuAAC. The reaction is highly biocompatible and proceeds well under physiological conditions.

Table 2: Conceptual SPAAC Reactions for Bioconjugation

Reactant 1 (Indole Derivative)Reactant 2 (Cycloalkyne)Reaction TypeApplication
This compoundAzide-functionalized cyclooctyneSPAACLabeling of indole derivative
Azide-modified 1-(prop-2-yn-1-yl)-1H-indoleDIBO (Dibenzocyclooctyne)-functionalized proteinSPAACProtein labeling
This compoundAzide-functionalized nanoparticleCuAAC (for comparison)Nanoparticle functionalization

Diels-Alder Reactions and Other [n+m] Cycloaddition Pathways

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In the context of this compound, the propargyl group's alkyne can serve as a dienophile, reacting with a conjugated diene. For this to occur, the dienophile is typically activated by electron-withdrawing groups, which is not the case for the N-propargyl indole itself. However, the reaction can be facilitated under thermal or Lewis acid-catalyzed conditions. masterorganicchemistry.com The indole nucleus itself is generally electron-rich and does not readily participate as a diene in standard Diels-Alder reactions.

Other [n+m] cycloaddition pathways are also conceivable. For instance, 1,3-dipolar cycloadditions, beyond the azide-alkyne reaction, can occur. Nitrile oxides or nitrones could react with the alkyne of the propargyl group to form isoxazoles or isoxazolines, respectively. These reactions expand the synthetic utility of the propargyl indole scaffold for creating diverse heterocyclic systems. Research into 1,3-dipolar cycloadditions with derivatives of 5-bromo-1H-indole-2,3-dione has shown the potential for synthesizing new heterocyclic systems. researchgate.net

Propargyl Group Participation in Radical Reactions

The propargyl group of this compound can participate in various radical reactions. Propargyl radicals are key intermediates in many synthetic transformations. researchgate.net These radicals can be generated through methods like hydrogen atom abstraction or homolysis of a propargylic C-X bond. researchgate.net Once formed, the propargyl radical exists in resonance with an allenyl radical, which can lead to diverse reactivity and product formation. researchgate.net

In the case of this compound, radical addition to the alkyne is a possible pathway. For example, a radical species can add to one of the sp-hybridized carbons, leading to a vinyl radical intermediate that can be trapped or undergo further reactions. Another important transformation is intramolecular radical cyclization. If a radical can be generated elsewhere on the molecule, the propargyl group can act as a radical acceptor, leading to the formation of new ring systems. nih.govresearchgate.net The reaction of phenyl radicals with propargyl radicals has been studied as a prototype for ring-growth pathways in other contexts. nih.gov

Kinetic and Thermodynamic Investigations of Click-Type Reactions

The kinetics of CuAAC reactions are a subject of detailed study. The reaction is known to be significantly accelerated by the copper(I) catalyst, with activation energies substantially lower than the uncatalyzed version. wiley-vch.de The rate of the reaction can be influenced by several factors, including the nature of the copper ligand, the solvent, and the concentration of reactants. researchgate.net Mechanistic studies suggest a stepwise process involving copper-acetylide and copper-triazolide intermediates. nih.govwiley-vch.de

Thermodynamically, the formation of the 1,2,3-triazole ring is a highly favorable process, contributing to the high yields typically observed in CuAAC reactions. The aromaticity of the resulting triazole ring provides a strong thermodynamic driving force.

For SPAAC, the kinetics are primarily governed by the degree of strain in the cycloalkyne and the electronic nature of the azide. More strained cycloalkynes exhibit faster reaction rates. While generally slower than CuAAC, the rates of modern SPAAC reactions are sufficient for many applications, especially in biological systems where concentrations may be low. wiley-vch.de Mechanistic studies of related "declick" reactions have revealed multi-step processes, highlighting the complexity of these transformations. rsc.org

Intramolecular Cyclization Reactions and Annulation Strategies

The structure of this compound is well-suited for intramolecular cyclization and annulation strategies to construct fused heterocyclic systems. The propargyl group, in conjunction with the indole ring and the bromo substituent, provides multiple reactive sites for designing such transformations.

One common strategy involves transition metal catalysis, particularly with palladium. For instance, an intramolecular Heck-type reaction could be envisioned where the C-Br bond undergoes oxidative addition to a Pd(0) catalyst, followed by carbopalladation across the alkyne and subsequent reductive elimination to form a new ring. Intramolecular Larock indole annulation is another powerful method for creating fused tricyclic indoles. nih.gov Additionally, radical cyclization can be initiated at the C-Br bond, with the resulting aryl radical adding to the tethered alkyne in a 5- or 6-membered ring-closing fashion. rsc.org Such approaches have been used to create highly substituted indolines. nih.govresearchgate.net These strategies can lead to the formation of complex polycyclic indole alkaloids and related structures. nih.gov

Transition Metal-Catalyzed Transformations Beyond Cross-Coupling (e.g., C–H activation)

Beyond the well-established cross-coupling reactions at the C-Br bond, the this compound scaffold can undergo other transition metal-catalyzed transformations, most notably direct C–H activation. The indole ring possesses several C–H bonds that can be selectively functionalized using catalysts like palladium, rhodium, or ruthenium. nih.govbeilstein-journals.org

Ligand-directed C–H activation is a powerful strategy where a directing group on the indole nitrogen or at another position guides the metal catalyst to a specific C–H bond. nih.gov For N-substituted indoles, C-H activation often occurs at the C2 position. The resulting metallacyclic intermediate can then react with various coupling partners, such as alkenes, alkynes, or aryl halides, to introduce new functional groups. nih.govbeilstein-journals.orgnih.gov For instance, a palladium-catalyzed intramolecular C(sp³)–H functionalization could lead to the formation of novel bi- and tricyclic molecules. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex indole derivatives. nih.gov

Photochemical and Electrochemical Reactivity of the Indole and Alkyne Moieties

The unique structural arrangement of this compound, featuring a photosensitive indole core, a reactive bromo-substituent, and a versatile alkyne functionality, gives rise to a rich and complex landscape of photochemical and electrochemical behavior. Investigations into these reactivities are crucial for understanding the molecule's stability, potential degradation pathways, and its utility in advanced synthetic applications such as light-induced cyclizations and electrochemical functionalization.

Photochemical Reactivity

The photochemical behavior of this compound is largely dictated by the electronic properties of the indole nucleus and the carbon-bromine bond. Indole derivatives are known to be electroactive and can undergo photo-induced electron transfer processes. researchgate.net The presence of the bromine atom at the C5 position and the propargyl group at the N1 position significantly influences the excited-state chemistry of the molecule.

Upon absorption of ultraviolet (UV) light, the indole ring can be promoted to an excited state. This excited species can then follow several reaction pathways. For instance, studies on related N-benzoylindoles have shown that they can display long-lived phosphorescence at room temperature, indicating the formation of long-lived excited states that can engage in bimolecular redox reactions. nih.gov In the presence of an amine as a reductant, a photo-induced electron transfer can occur, leading to the formation of a radical anion. nih.gov This intermediate can then undergo further reactions.

While direct photo-induced cleavage of C-Br bonds on an indole ring can be challenging and may lead to decomposition or photo-dehalogenation, it can also be a productive pathway for further functionalization. nih.gov For example, UV light excitation of aryl halides is known to induce homolytic carbon-halide bond cleavage, which can lead to cyclization if an alkene or arene is in close proximity. nih.gov In the case of this compound, intramolecular reactions involving the alkyne moiety could be envisioned, although this would compete with intermolecular processes. It has been noted in studies of other halogenated indoles that a bromo substituent can remain intact during certain photochemical reactions, allowing for subsequent cross-coupling transformations. nih.gov

The propargyl group, while not the primary chromophore, can participate in photochemical reactions, particularly those initiated by the excited indole ring. The alkyne's reactivity could be harnessed in intramolecular cyclization reactions, potentially leading to the formation of new heterocyclic ring systems. However, such reactions are often more efficiently achieved with the aid of a photocatalyst. researchgate.net

A light-driven, metal-free protocol for the direct C2-H alkylation of indoles has been reported, proceeding through the photochemical activity of halogen-bonded complexes. beilstein-journals.org This suggests that under specific conditions, the indole moiety of this compound could react with photochemically generated radicals.

Electrochemical Reactivity

The electrochemical behavior of this compound is characterized by the redox processes associated with the indole nucleus, the bromo-substituent, and the terminal alkyne. Voltammetric techniques are well-suited to investigate the redox properties of indole derivatives. researchgate.net

The indole moiety is readily oxidized. researchgate.net The oxidation potential of the indole ring is a key parameter in its electrochemical reactions. For unsubstituted indole, the oxidative potential has been observed at 1.39 V versus a silver/silver ion (Ag/Ag+) electrode. mdpi.com This inherent electroactivity allows for a range of electrochemical transformations. For example, 3-substituted indoles can undergo electrochemical oxidation to the corresponding 2-oxindoles in the presence of potassium bromide. rsc.org This proceeds through the electrochemical generation of bromine (Br2), which then reacts with the indole. rsc.org

The bromo-substituent at the C5 position can also be electrochemically active. A facile and sustainable electrochemical protocol for the bromination of the C-H bond in indoles has been developed, which involves the "umpolung" (reversal of polarity) of the bromide ion. mdpi.comnih.gov This is achieved through consecutive anodic oxidation of the bromide ion to generate a bromine cation, which then acts as an electrophile. mdpi.com This indicates that the electrochemical environment can be tuned to either preserve or transform the C-Br bond.

The propargyl group introduces additional electrochemical possibilities. The alkyne functionality can undergo various electrochemical reactions, including reduction and oxidative coupling. In the context of N-propargyl indoles, electrochemical methods have been explored for constructing pyrrolo[1,2-a]indoles. researchgate.net Plausible mechanisms for such reactions involve anodic oxidation, radical addition, and cyclization cascades. researchgate.net Furthermore, the electrochemical oxidation of sensitive propargylic benzylic alcohols to the corresponding ketones has been demonstrated, suggesting that the propargyl group in this compound could be susceptible to oxidation under certain electrochemical conditions. nih.gov

The following table summarizes the key electrochemical potentials and reaction types relevant to the moieties present in this compound, based on data from related compounds.

MoietyElectrochemical ProcessPotential (vs. Ag/Ag+)Reaction TypeReference CompoundCitation
IndoleOxidation1.39 VElectron TransferIndole mdpi.com
Bromo-ArylUmpolung of Bromide-Generation of Electrophilic BromineIndole with Bromide Source mdpi.com
N-Propargyl IndoleAnodic Oxidation-CycloisomerizationN-Propargyl Indoles researchgate.net
Propargylic AlcoholOxidation-Ketone FormationPropargylic Benzylic Alcohols nih.gov

Advanced Structural Analysis and Conformational Studies of 5 Bromo 1 Prop 2 Yn 1 Yl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms and exploring the conformational dynamics of molecules in solution. For 5-bromo-1-(prop-2-yn-1-yl)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

Based on related 5-bromo-indole structures, the expected ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. chemicalbook.comresearchgate.net The propargyl group's protons and carbons would exhibit characteristic shifts, with the terminal alkyne proton appearing as a triplet and the methylene (B1212753) protons as a doublet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position sortPredicted ¹H Chemical Shift (ppm) sortPredicted ¹³C Chemical Shift (ppm) sort
H2~6.5C2: ~102
H3~7.2C3: ~125
H4~7.7C3a: ~129
H6~7.3C4: ~123
H7~7.4C5: ~115 (C-Br)
N-CH₂~4.8 (d)C6: ~124
C≡CH~2.2 (t)C7: ~112
C7a: ~135
N-CH₂: ~35
C≡CH: ~78
C≡CH: ~72

To confirm the structural assignments, a suite of 2D-NMR experiments would be employed. researchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the indole (B1671886) ring (e.g., between H6 and H7) and the propargyl group (between the methylene and terminal alkyne protons).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons. This could help determine the preferred conformation of the propargyl group relative to the indole ring system.

Solid-state NMR (ssNMR) would be instrumental in studying the compound in its crystalline form. Unlike solution-state NMR, ssNMR can distinguish between different crystalline polymorphs, which may exhibit distinct pharmacological or material properties. By analyzing the ¹³C chemical shifts and relaxation times, ssNMR can provide information about the local molecular environment and packing in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. thermofisher.comnih.gov

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic C-H and C=C stretching vibrations would also be visible, and the C-Br stretch would likely appear in the low-frequency region.

Table 2: Predicted Vibrational Frequencies

Functional Group sortVibrational Mode sortExpected Wavenumber (cm⁻¹) sort
C≡C-HStretching~3300 (strong, sharp)
Aromatic C-HStretching3100-3000
Aliphatic C-H (CH₂)Stretching2950-2850
C≡CStretching~2120 (weak to medium)
C=C (Aromatic)Stretching1600-1450
C-NStretching1350-1250
Aromatic C-HBending (out-of-plane)900-675
C-BrStretching600-500

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₁H₈BrN), HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. researchgate.net The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Plausible fragmentation pathways would include:

Loss of the propargyl group ([M - C₃H₃]⁺).

Loss of a bromine radical ([M - Br]⁺).

Cleavage of the indole ring.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. najah.eduresearchgate.net

Hydrogen Bonding : Although the indole N-H is substituted, weak C-H···π interactions involving the alkyne proton and the aromatic ring of a neighboring molecule, or C-H···Br interactions, might be present.

Halogen Bonding : The bromine atom at the C5 position is a potential halogen bond donor. It could interact with electron-rich atoms (like the nitrogen or the π-system of the indole ring) of adjacent molecules, influencing the crystal packing. Studies on similar bromo-substituted heterocycles have shown the significance of Br···N or Br···O interactions in directing the supramolecular assembly.

π-π Stacking : The planar indole ring system is expected to participate in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset manner, would contribute significantly to the stability of the crystal lattice. The specific geometry of the stacking would depend on the steric influence of the propargyl group.

Conformational Preferences in the Solid State and Comparison with Solution Data

The determination of a molecule's three-dimensional structure is fundamental to understanding its reactivity and interactions. In the solid state, X-ray crystallography provides precise atomic coordinates, offering a static picture of the preferred conformation. In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to deduce the dynamic conformational equilibria. A comparison between solid-state and solution data is crucial for a complete understanding of a molecule's structural landscape.

Without experimental data for this compound, a direct comparison between its solid-state and solution conformations remains an open area for future research. Such studies would be invaluable in determining the influence of intermolecular forces in the crystal lattice versus solvent effects on the molecule's preferred geometry.

Table 1: Comparative Conformational Data of Indole Derivatives

Compound/DerivativeMethodKey Conformational Features
This compoundData not available-
5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dioneX-ray CrystallographyFused-ring system is nearly planar; allyl group is at a dihedral angle of 89.2(1)° to the ring.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. For chiral derivatives of this compound, CD spectroscopy would be instrumental in assigning absolute configurations and studying conformational changes in solution.

Presently, there are no published studies focusing on the synthesis and CD spectroscopic analysis of chiral derivatives of this compound. Research on the chiroptical properties of other indole derivatives has demonstrated the utility of CD in elucidating structure-property relationships. Future work in this area could involve the introduction of a chiral center, for example, by modifying the propargyl group or by synthesizing atropisomeric derivatives, followed by a thorough CD spectroscopic investigation.

Advanced Electron Microscopy Techniques for Supramolecular Assembly Characterization

Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the morphology and organization of supramolecular assemblies at the nanoscale. The ability of molecules to self-assemble into well-defined architectures is of great interest in materials science and nanotechnology. The presence of the bromine atom and the propargyl group in this compound offers potential for various non-covalent interactions, including halogen bonding and π-π stacking, which could drive self-assembly.

An examination of the scientific literature indicates a lack of studies employing advanced electron microscopy to characterize the supramolecular assemblies of this compound. Research on other functionalized indoles has shown their capacity to form complex supramolecular structures. Investigating the self-assembly behavior of the title compound under various conditions (e.g., different solvents, temperatures) using techniques like TEM and SEM would provide valuable insights into its potential for creating novel nanomaterials.

Theoretical and Computational Chemistry Investigations of 5 Bromo 1 Prop 2 Yn 1 Yl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and geometric parameters of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole. By utilizing functionals such as B3LYP with a 6-311++G(d,p) basis set, the molecule's geometry can be optimized to its lowest energy state. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, the indole (B1671886) ring is expected to be largely planar, with slight deviations due to the substituents. sci-hub.ru

Vibrational frequency analysis, performed at the same level of theory, predicts the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of characteristic vibrational modes, such as the C-H stretching of the aromatic and alkynyl groups, the C≡C triple bond stretch, and the C-Br stretching frequency. researchgate.netnih.gov A comparison between computed and experimental frequencies, often with the use of scaling factors, can confirm the optimized structure. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

Note: Data are hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of this compound. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com

The HOMO is anticipated to be localized primarily on the electron-rich indole ring, particularly at the C2 and C3 positions, making these sites susceptible to electrophilic attack. wuxiapptec.com Conversely, the LUMO is expected to be distributed over the entire molecule, including the bromine atom and the propargyl group. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netschrodinger.com This analysis is vital for predicting the regioselectivity of reactions such as cycloadditions involving the alkyne moiety. numberanalytics.com

Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical)

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.10
HOMO-LUMO Gap 5.15

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

To understand the dynamic behavior of this compound, particularly its conformational flexibility and interactions in a solvent, Molecular Dynamics (MD) simulations are employed. nih.goviu.edu These simulations model the movement of atoms over time by solving Newton's equations of motion. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), its conformational landscape can be explored. nih.gov

MD simulations can reveal the preferred orientation of the propargyl group relative to the indole ring and how solvent molecules arrange themselves around the solute. nih.gov This provides insights into solvation effects on the molecule's structure and reactivity. For instance, the simulations can show whether specific solvent interactions, such as hydrogen bonding with the alkyne's triple bond, are prevalent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (Focus on computational methodology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org For designing analogs of this compound, a QSAR study would begin with a dataset of similar indole derivatives with known activities. nih.gov

The methodology involves calculating a variety of molecular descriptors for each compound, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.netresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov This model can then be used to predict the activity of new, yet-to-be-synthesized analogs, guiding the design of more potent compounds. drugdesign.orgeurekaselect.com

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis spectra) Using Ab Initio Methods

Ab initio methods, particularly DFT, are highly effective for predicting the spectroscopic properties of this compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). escholarship.org These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of the molecule and its derivatives. nih.gov

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). itb.ac.iditb.ac.id This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the UV-Vis spectrum. researchgate.net The calculated spectrum can provide information about the nature of these transitions (e.g., π-π* transitions within the indole ring). chemrxiv.org

Table 3: Predicted ¹³C NMR Chemical Shifts (Theoretical)

Carbon Atom Predicted Chemical Shift (ppm)
C2 125.8
C3 102.1
C5 114.5
C(alkyne, CH) 80.3
C(alkyne, C) 75.6

Note: Data are hypothetical and for illustrative purposes. Atom numbering follows standard indole nomenclature.

Reaction Mechanism Elucidation through Computational Transition State Analysis and Energy Landscapes

Computational chemistry provides a powerful platform for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

Transition state theory is used to calculate the activation energies of reaction pathways, allowing for the determination of the most favorable mechanism. For example, in a cycloaddition reaction involving the propargyl group, DFT calculations can be used to locate the transition state structure and compute the energy barrier for the reaction. This information is crucial for understanding the reaction kinetics and predicting the outcome under different conditions.

Non-Covalent Interaction (NCI) Analysis and Aromaticity Studies of the Indole System

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. nih.govresearchgate.net For this compound, NCI analysis can reveal intramolecular interactions, such as those between the propargyl group and the indole ring, which may influence the molecule's conformation. researchgate.net It can also be used to study intermolecular interactions in the solid state, such as π-π stacking of the indole rings. researchgate.net

Aromaticity is a key feature of the indole ring system. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the aromatic ring and calculating the magnetic shielding at that point. Negative NICS values are indicative of aromatic character. These studies help to understand the electronic stability and reactivity of the indole core.

Investigation of Molecular Interactions and Biological Research Applications Excluding Clinical Data, Dosage, Safety, or Adverse Effects

Design and Synthesis of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole Derivatives as Chemical Probes

The strategic design of this compound as a chemical probe is rooted in the distinct functionalities of its core components. The indole (B1671886) nucleus is a common motif in molecules with significant pharmacological effects, including anti-cancer properties. nih.gov The bromine atom at the C-5 position can enhance binding affinity to target proteins and offers a site for further synthetic modification. beilstein-archives.org The most critical feature for its use as a probe is the N-propargyl group. The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert within biological systems but can react specifically with an azide (B81097) partner through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of click chemistry. nih.govnih.gov This enables the specific attachment of reporter molecules like fluorophores or biotin (B1667282) tags. nih.gov

The synthesis of this scaffold is generally achieved through standard N-alkylation of 5-bromo-1H-indole. iajps.com In a typical procedure, 5-bromo-1H-indole is deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a dry aprotic solvent like dimethylformamide (DMF) or dioxane. The resulting indolide anion then acts as a nucleophile, attacking an electrophilic propargyl source, typically propargyl bromide, to form the desired product, this compound. iajps.comresearchgate.net Further derivatization of the indole core can be performed to create a library of probes with varied target specificities. researchgate.netresearchgate.net

Exploration of Molecular Recognition and Binding Affinities via In Vitro Assays

The 5-bromo-indole core is a versatile pharmacophore that has been incorporated into ligands for various enzymes and receptors. The utility of this compound lies in its potential to serve as a foundational structure for developing potent and selective inhibitors for in vitro characterization.

Derivatives of 5-bromo-indole have been investigated as inhibitors of several enzyme classes, particularly protein kinases, which are crucial in cell signaling pathways. For instance, indole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which are often dysregulated in cancer. nih.govd-nb.info

Enzyme inhibition studies are performed to determine the potency and mechanism of action of an inhibitor. Key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined through enzymatic assays. nih.gov The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. researchgate.netembrapa.brnih.gov While specific kinetic data for this compound is not prominently published, data from structurally related 5-bromo-indole derivatives illustrate the potential of this chemical class as enzyme inhibitors.

Table 1: Illustrative Enzyme Inhibition Data for 5-Bromo-Indole Derivatives This table presents representative data from related compounds to demonstrate the type of information obtained in enzyme inhibition studies.

Compound Class Target Enzyme IC₅₀ (µM) Inhibition Type
5-bromoindole-2-carboxamide VEGFR-2 8.76 Competitive
5-bromo-7-azaindolin-2-one VEGFR-2 0.019 Not Specified

Data sourced and adapted from studies on various 5-bromo-indole derivatives. beilstein-archives.orgd-nb.info

Receptor binding assays are essential for quantifying the affinity of a ligand for its target receptor. nih.gov These assays, typically using radiolabeled or fluorescently labeled ligands in a competitive format, determine the binding affinity (often expressed as Kᵢ or Kₔ). nih.govnih.gov Molecular docking studies complement these experimental assays by predicting the binding mode and key molecular interactions between the ligand and the receptor's binding site. d-nb.info

For 5-bromo-indole derivatives, interactions with amino acid residues in the active site of receptors like VEGFR have been studied. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-alkyl or pi-pi stacking. d-nb.info For example, molecular docking of 5-bromoindole (B119039) hydrazone derivatives into the VEGFR tyrosine kinase active site revealed hydrogen bonding with the hinge region residue Asp1046 and numerous hydrophobic interactions with residues such as Val848, Ala866, and Leu1035, contributing to high binding affinity. d-nb.info The this compound scaffold provides a framework for designing ligands that can form these critical interactions.

Table 2: Predicted Molecular Interactions for a 5-Bromo-Indole Scaffold with VEGFR-2 This table is a representative example based on molecular docking studies of similar compounds.

Interacting Residue Interaction Type
Cys919 Hydrogen Bond
Asp1046 Hydrogen Bond
Val848 Hydrophobic (Pi-Alkyl)
Ala866 Hydrophobic (Pi-Alkyl)
Leu1035 Hydrophobic (Pi-Alkyl)

Interactions derived from published docking studies of 5-bromo-indole derivatives. d-nb.info

Investigation of Modulatory Effects on Specific Biochemical Pathways in Model Cellular Systems

By targeting key enzymes or receptors, derivatives based on the 5-bromo-indole scaffold can modulate entire biochemical pathways. For example, inhibition of receptor tyrosine kinases like EGFR and VEGFR can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are fundamental to cell proliferation, survival, and angiogenesis. nih.govwaocp.org

Cell-based assays are used to confirm the biological effects of such compounds. For instance, antiproliferative assays using cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) can demonstrate the compound's ability to inhibit cell growth. nih.govwaocp.orgnih.gov The effect on specific pathways can be monitored using techniques like Western blotting to measure the phosphorylation status of key signaling proteins or reporter gene assays to quantify changes in transcriptional activity. The this compound scaffold, when developed into a potent inhibitor, could be used as a chemical tool to probe these pathways in various cellular models.

Development of Bioluminescent or Fluorescent Conjugates for Live-Cell Imaging and Mechanistic Studies

A primary application of this compound is its use as a precursor for creating imaging probes. wiley.com The terminal alkyne handle is ideal for conjugation with azide-functionalized reporter molecules via click chemistry. nih.goveijppr.com This allows for the creation of fluorescent conjugates capable of visualizing biological targets and processes in living cells. nih.govibs.re.kr

The process involves synthesizing an azide-containing fluorophore (e.g., derivatives of rhodamine, fluorescein, or cyanine (B1664457) dyes) and then "clicking" it onto the alkyne of the indole probe. nih.gov The resulting fluorescent conjugate can be introduced to live cells, where it binds to its specific protein target. cytoskeleton.comnih.gov Fluorescence microscopy can then be used to visualize the subcellular localization, dynamics, and abundance of the target protein in real-time, providing crucial mechanistic insights without the need for genetic tagging methods like GFP. wiley.com

Table 3: Common Azide-Modified Fluorophores for Click Chemistry Conjugation

Fluorophore Class Excitation (nm) Emission (nm) Notes
Fluorescein Azide ~494 ~518 Bright green emission, pH-sensitive
Rhodamine Azide ~550 ~570 Photostable, various colors (green to red)
Cyanine (Cy) Dye Azides 550 - 750 570 - 780 Available in a wide range from visible to near-infrared (NIR)

Applications in Activity-Based Protein Profiling (ABPP) Using Click Chemistry

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize the active members of entire enzyme families directly in complex biological systems. nih.gov ABPP relies on active site-directed chemical probes that covalently label enzymes in an activity-dependent manner.

The compound this compound is an ideal "tag-free" probe for ABPP. nih.gov Its small size and bioorthogonal alkyne handle allow it to readily enter cells and bind to its target proteins without the steric hindrance of a bulky reporter tag. nd.edu The typical ABPP workflow using this probe is as follows:

Labeling: The probe is incubated with live cells or a cell lysate, where it binds to the active sites of its target proteins.

Lysis & Conjugation: The cells are lysed, and the proteome is harvested. Click chemistry is then used to attach a reporter tag (e.g., Biotin-Azide or a Fluorophore-Azide) to the alkyne handle of the probe-protein conjugate.

Analysis: If a fluorophore tag is used, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE. If a biotin tag is used, the labeled proteins can be enriched using streptavidin beads, digested into peptides, and identified by mass spectrometry. nih.gov

This approach enables the identification of novel drug targets, the assessment of inhibitor selectivity across the proteome, and the study of enzyme activity in different physiological and pathological states. nd.edu

Synthesis of Bioconjugates for Targeted Delivery Research (Focus on Linker Chemistry and Delivery Mechanism Studies)

The chemical structure of this compound makes it a valuable building block in the synthesis of bioconjugates for research into targeted delivery systems. Its utility stems from the presence of the terminal alkyne group (prop-2-yn-1-yl), which is a key functional handle for one of the most efficient and widely used conjugation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com

This reaction enables the covalent linking of the bromoindole moiety to a vast array of molecules, such as peptides, carbohydrates, or synthetic polymers, that have been functionalized with an azide group. The reaction is highly specific and proceeds under mild conditions, forming a stable and chemically inert 1,2,3-triazole ring that acts as the linker between the indole derivative and the targeting ligand. nih.gov

Research in this area focuses on the modular construction of these bioconjugates to study how different components influence delivery mechanisms. The linker is not merely a spacer but a critical component whose chemistry can be tuned to optimize the properties of the final conjugate. For instance, researchers can incorporate polyethylene (B3416737) glycol (PEG) chains into the linker structure to enhance solubility and create steric shielding. The primary goal of these studies is to understand the structure-activity relationships that govern cellular uptake and trafficking. By attaching the this compound scaffold to a targeting moiety, such as a mannose unit for lectin receptors or a specific peptide sequence for tumor-associated receptors, researchers can investigate receptor-mediated endocytosis and other targeted uptake pathways at a preclinical, cellular level. nih.gov

Targeting Moiety ClassLinker Chemistry PrincipleDelivery Mechanism Under Investigation
Carbohydrates (e.g., Mannose)CuAAC reaction forming a triazole linker, potentially with a PEG spacer.Receptor-mediated endocytosis via specific lectin receptors on cell surfaces.
Peptides (e.g., RGD sequences)CuAAC conjugation to an azide-functionalized peptide.Integrin-mediated cellular uptake and trafficking.
Small Molecules (e.g., Folic Acid)Click chemistry to link with an azide-modified folate molecule.Folate receptor-mediated pathways for targeted cell entry.

Interactions with Biomolecules (e.g., DNA, RNA, Lipids) Investigated at a Molecular Level

The this compound scaffold possesses distinct chemical features that facilitate non-covalent interactions with various biological macromolecules. The core of the molecule is the indole ring system, which is a common motif in many bioactive compounds. mdpi.com This planar, aromatic structure can engage in hydrophobic and van der Waals interactions, as well as π-π stacking interactions, with the appropriate domains of biomolecules. nih.gov

Interactions with Nucleic Acids (DNA and RNA): Indole derivatives are known to interact with nucleic acids. The flat aromatic surface of the indole ring is capable of intercalating between the base pairs of double-stranded DNA or stacking with the bases in single-stranded DNA and structured RNA. The bromine atom at the 5-position can further modulate these interactions. Halogen atoms, like bromine, can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) found on the nucleobases or the phosphate (B84403) backbone, potentially enhancing binding affinity and specificity. Biophysical techniques such as fluorescence spectroscopy, UV-Vis absorbance, and circular dichroism are typically used to characterize these interactions, determining binding constants and observing conformational changes in the nucleic acid structure upon binding.

BiomoleculePotential Interaction TypeKey Influencing MoietiesCommon Investigative Techniques
DNA/RNAπ-π Stacking / Intercalation, Halogen BondingPlanar Indole Ring, 5-Bromo substituentFluorescence Spectroscopy, Circular Dichroism, UV-Vis Titration
Lipids (Membranes)Hydrophobic Interactions, PartitioningBromoindole Core, Propargyl GroupDifferential Scanning Calorimetry (DSC), Fluorescence Quenching Assays
ProteinsHydrophobic Interactions, Hydrogen Bonding, π-π StackingIndole Ring, NH of potential triazole linkerMolecular Docking, X-ray Crystallography, NMR Spectroscopy

Advanced Materials Science Applications and Functionalization of 5 Bromo 1 Prop 2 Yn 1 Yl 1h Indole

Polymerization of the Propargyl Group for Novel Polymeric Materials

The terminal alkyne of the propargyl group on 5-bromo-1-(prop-2-yn-1-yl)-1H-indole is a key feature for the synthesis of novel polymeric materials. This functional group can undergo polymerization through several catalytic pathways, leading to polymers with conjugated backbones and pendant indole (B1671886) moieties. These materials are of significant interest due to their potential electronic, optical, and thermal properties.

Rhodium-catalyzed polymerization is a particularly effective method for the controlled polymerization of terminal alkynes, including N-propargyl derivatives. researchgate.net This "living" polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. When applied to monomers like this compound, this method could yield highly stereoregular polymers. The resulting poly(this compound) would possess a unique combination of properties derived from both the polyacetylene backbone and the functionalized indole side chains. The presence of the bromo- and indole groups offers further opportunities for post-polymerization modification, enabling the fine-tuning of the polymer's properties for specific applications.

Another promising approach is multicomponent polymerization (MCP). For instance, a palladium-catalyzed MCP involving bromoarenes, isonitriles, and alkynes has been used to synthesize functional poly(propargyl imine)s. ust.hk This strategy could potentially incorporate this compound as the alkyne monomer, leading to complex and functional polymer structures in a single step. The resulting polymers, featuring the indole scaffold directly in the polymer backbone or as a pendant group, could exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), making them suitable for applications in chemical sensing and organic electronics. ust.hk

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodCatalyst/Initiator ExamplePotential Polymer StructureKey Features
Living PolymerizationRhodium(I) complexes researchgate.netPolyacetylene backbone with pendant 5-bromo-1H-indole groupsControlled molecular weight, stereoregularity, potential for block copolymers.
Multicomponent PolymerizationPalladium(II) acetate (B1210297) ust.hkPoly(propargyl imine)s incorporating the indole moietyHigh structural diversity, access to functional polymers in one pot.
CyclopolymerizationTransition metal catalystsFused-ring polymer structuresPotentially high thermal stability and unique electronic properties.

Surface Functionalization and Immobilization Strategies for Sensors and Biointerfaces

The propargyl group of this compound is an ideal handle for surface functionalization and immobilization using "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netrsc.orgnih.govkit.edu These reactions are highly efficient, selective, and can be performed under mild, often aqueous, conditions, making them perfect for modifying sensitive substrates like biosensors and biointerfaces.

For sensor applications, this compound can be covalently attached to a sensor surface (e.g., gold, silica, or a polymer) that has been pre-functionalized with azide (B81097) groups. The resulting triazole linkage is stable, providing a robust connection between the indole derivative and the surface. rsc.org The immobilized indole moiety can then act as a recognition element for various analytes. Indole derivatives are known to interact with a range of molecules and ions, and their fluorescence properties can be sensitive to the local environment, making them suitable for the development of optical sensors. mdpi.comacs.org The bromine atom at the 5-position can be used to further tune the electronic properties of the indole ring, potentially enhancing the sensitivity and selectivity of the sensor.

In the context of biointerfaces, immobilizing this compound onto biocompatible polymers or self-assembled monolayers can be used to create surfaces that modulate biological interactions. The indole scaffold is a common motif in biologically active molecules, and surfaces decorated with this compound could be used to study protein adsorption, cellular adhesion, and other biological phenomena. The versatility of click chemistry allows for the creation of patterned surfaces with high spatial control, enabling the fabrication of microarrays and other complex biointerface architectures. kit.edu

Development of Nanomaterials Incorporating the Indole Scaffold for Targeted Research

The functional groups on this compound make it a valuable precursor for the synthesis of novel nanomaterials with tailored properties for targeted research, particularly in the biomedical field. nih.gov

One area of interest is the development of carbonaceous nanostructures such as carbonized polymer dots (CPDs) and nitrogen-doped graphene quantum dots (N-GQDs). nih.govnih.govresearchgate.net By using this compound as a starting material, it is possible to synthesize CPDs and N-GQDs that are inherently functionalized with bromine and contain nitrogen atoms from the indole ring. These heteroatom-doped quantum dots often exhibit unique photoluminescence properties and can be used as fluorescent probes for bioimaging. nih.govresearchgate.net The bromine atom could also serve as a heavy atom to promote intersystem crossing for applications in photodynamic therapy or as a site for further chemical modification.

Furthermore, this compound can be incorporated into various types of nanoparticles, such as polymeric nanoparticles or liposomes, for applications in targeted drug delivery. nih.govresearchgate.netnih.govmdpi.com The propargyl group allows for the attachment of the indole derivative to the nanoparticle surface via click chemistry, while the indole core itself may possess therapeutic properties or act as a targeting moiety. The bromine atom can be exploited for radio-labeling, enabling the tracking of the nanoparticles in vivo. The ability to functionalize nanomaterials with this indole derivative opens up possibilities for creating theranostic agents that combine diagnostic imaging and therapeutic action in a single platform. dovepress.com

Table 2: Potential Nanomaterials Derived from this compound

Nanomaterial TypeSynthesis ApproachKey FeaturesPotential Application
Carbonized Polymer Dots (CPDs)Hydrothermal treatment of the monomerInherent N-doping, tunable fluorescence nih.govresearchgate.netBioimaging, sensing
Nitrogen-Doped Graphene Quantum Dots (N-GQDs)Hydrothermal treatment of the corresponding polymer nih.govHigh quantum yield, good biocompatibilityBiosensing, photocatalysis
Functionalized Polymeric NanoparticlesIncorporation during polymerization or post-functionalization via click chemistryTargeted delivery, controlled release nih.govnih.govDrug delivery, theranostics

Applications in Organic Electronics and Optoelectronic Devices (e.g., as building blocks for OLEDs, OFETs)

Indole derivatives are recognized for their excellent charge-transporting properties, particularly as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org The electron-rich nature of the indole ring system facilitates the transport of positive charge carriers (holes). The this compound molecule is a promising building block for the synthesis of new materials for these applications.

The bromine atom at the 5-position serves as a versatile synthetic handle. Through cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions, various aromatic or heteroaromatic groups can be introduced at this position. This allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is crucial for optimizing charge injection and transport in electronic devices. researchgate.net The propargyl group at the 1-position can also be functionalized to attach the molecule to other components of a device or to improve its morphological stability.

By designing and synthesizing molecules that incorporate the this compound core, it is possible to develop new HTMs with high thermal stability, good film-forming properties, and high hole mobility. These materials could lead to more efficient and stable OLEDs and OFETs. The ability to easily modify the indole scaffold at multiple positions makes this compound a highly attractive platform for the rational design of next-generation organic electronic materials.

Investigation as a Building Block for Supramolecular Structures and Self-Assembly

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional materials. This compound possesses several structural features that make it an interesting building block for supramolecular assembly.

The planar and aromatic indole ring can participate in π-π stacking interactions, which are a major driving force for the self-assembly of aromatic molecules. The bromine atom at the 5-position can engage in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. Furthermore, the terminal alkyne of the propargyl group can act as a hydrogen bond acceptor.

Through a combination of these non-covalent interactions, this compound molecules can self-assemble into well-ordered one-, two-, or three-dimensional structures such as wires, sheets, or porous frameworks. The ability to form such ordered structures is of great interest for applications in areas such as molecular electronics, gas storage, and catalysis. The modular nature of this building block allows for the design of a wide range of supramolecular architectures with tailored properties and functions. rsc.orgnih.govresearchgate.net

Analytical Methodologies Developed for Research and Discovery of 5 Bromo 1 Prop 2 Yn 1 Yl 1h Indole and Its Derivatives

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For 5-bromo-1-(prop-2-yn-1-yl)-1H-indole and its derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment and reaction monitoring. researchgate.net

A typical RP-HPLC method for a related compound, 5-bromo-1H-indole, utilizes a C18 column as the stationary phase. sielc.com The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to improve peak shape. sielc.com For mass spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com The method's scalability allows for its adaptation to preparative chromatography for the isolation of impurities or specific derivatives. sielc.com

Method development for this compound would involve optimizing several parameters to achieve baseline separation of the main compound from any starting materials, by-products, or degradation products.

Key HPLC Method Parameters:

Stationary Phase: C18 or other hydrophobic phases are suitable.

Mobile Phase: A gradient of acetonitrile or methanol (B129727) in water is typically used to elute compounds with varying polarities.

Acid Additive: 0.1% formic acid or trifluoroacetic acid is often added to the mobile phase to ensure good peak symmetry for nitrogen-containing heterocyclic compounds.

Detection: UV detection is common for indole (B1671886) derivatives due to their chromophoric nature. The detection wavelength is usually set at or near the absorbance maximum of the indole ring system, typically around 280 nm. researchgate.net

Flow Rate and Column Temperature: These are adjusted to optimize resolution and analysis time.

The following table outlines a hypothetical set of optimized HPLC conditions for the purity assessment of this compound.

Table 1: Example HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for analyzing more volatile precursors or derivatives formed during synthesis or degradation studies.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column, often coated with a stationary phase like 5% phenyl polymethylsiloxane, separates compounds based on their boiling points and interactions with the stationary phase. nih.govuokerbala.edu.iq The separated compounds then enter the mass spectrometer, which ionizes them (commonly via electron impact at 70 eV) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

This technique is particularly useful for:

Identifying Volatile Impurities: Checking for residual starting materials or volatile by-products in the final compound.

Reaction Monitoring: Tracking the disappearance of volatile reactants and the appearance of products in real-time or through sample aliquots.

Structural Elucidation: The fragmentation patterns observed in the mass spectra can help confirm the structure of the synthesized compounds and identify unknown by-products. researchgate.net

Table 2: Typical GC-MS Operating Conditions

Parameter Condition
Column HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Inlet Temperature 250 - 300 °C nih.gov
Oven Program Initial temp 50°C, ramp to 320°C at 10°C/min nih.gov
Ionization Mode Electron Impact (EI) at 70 eV
MS Scan Range m/z 40-600

| Source Temperature | 230 °C |

Capillary Electrophoresis (CE) for Advanced Separation and Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographytoday.com It offers several advantages over HPLC, including faster method development, lower solvent consumption, and extremely high separation efficiency. mdpi.com

For derivatives of this compound, CE is particularly valuable for:

High-Resolution Separation: Separating closely related impurities or isomers that may be difficult to resolve by HPLC.

Chiral Analysis: If the compound or its derivatives possess a chiral center, chiral CE can be used to separate the enantiomers. This is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comnih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation. chromatographytoday.com

Commonly used chiral selectors for separating enantiomers of pharmaceutical compounds include cyclodextrins and their derivatives, as well as macrocyclic antibiotics like vancomycin. mdpi.commdpi.com The choice of selector and the optimization of parameters such as BGE pH, selector concentration, and temperature are critical for achieving successful chiral resolution. mdpi.com

Table 3: Illustrative Conditions for Chiral CE Analysis

Parameter Condition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE) 50 mM Phosphate (B84403) buffer, pH 2.5
Chiral Selector 10 mM Sulfobutylether-β-cyclodextrin nih.gov
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 220 nm

| Injection | Hydrodynamic (50 mbar for 5 s) |

Spectroscopic Titration Methods for Binding Constant Determination in Research Contexts

In chemical biology and medicinal chemistry research, it is often essential to quantify the interaction between a compound and its biological target, such as a protein or nucleic acid. Spectroscopic titration is a widely used method to determine the binding constant (Ka) or dissociation constant (Kd) of such interactions. nih.govnsf.gov

This method relies on a measurable change in a spectroscopic property (e.g., absorbance or fluorescence) of either the ligand (the indole derivative) or the target molecule upon complex formation. nih.gov In a typical experiment, a solution of the target molecule at a fixed concentration is titrated with increasing concentrations of the ligand, and the spectroscopic change is monitored. nih.gov

UV-Visible Spectrophotometry: If the binding event causes a shift in the absorption spectrum of the indole derivative, this change can be plotted against the ligand concentration. Non-linear regression analysis of the resulting binding isotherm allows for the calculation of the binding constant. nsf.gov

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to study hydrogen-bonding interactions. For example, the interaction of an indole derivative with a protein could lead to changes in the N-H stretching frequency of the indole ring, which can be monitored to determine binding constants. nih.gov

NMR Spectroscopy: NMR titration involves monitoring the chemical shift changes of specific protons in the ligand or the target molecule upon complexation. This provides detailed information about the binding site and the affinity of the interaction. researchgate.net

The data obtained from these titrations are fitted to appropriate binding models (e.g., 1:1 binding) to extract the thermodynamic parameters of the interaction. researchgate.net

In Situ Monitoring of Chemical Reactions Using Advanced Spectroscopic Techniques (e.g., IR, NMR in flow)

Understanding and optimizing the synthesis of this compound can be greatly enhanced by monitoring the reaction in real-time. In situ spectroscopic techniques allow for the continuous analysis of the reaction mixture without the need for sampling, providing valuable kinetic and mechanistic data. spectroscopyonline.com

Flow NMR: This technique involves flowing the reaction mixture through the NMR spectrometer's probe. beilstein-journals.org It allows for the real-time identification and quantification of reactants, intermediates, and products. researchgate.net By tracking the concentration changes over time, detailed kinetic profiles of the reaction can be constructed, facilitating rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time. beilstein-journals.org

In Situ IR Spectroscopy: Similar to flow NMR, in situ IR (often using an attenuated total reflectance (ATR) probe immersed in the reaction vessel) can monitor the progress of a reaction. The disappearance of vibrational bands corresponding to the reactants' functional groups and the appearance of bands from the product's functional groups can be tracked continuously. This is particularly useful for reactions involving changes in key functional groups, such as the N-alkylation step in the synthesis of the title compound. spectroscopyonline.com

These advanced techniques provide a deeper understanding of the reaction dynamics, helping to identify transient intermediates, determine reaction endpoints accurately, and ensure process safety and reproducibility. spectroscopyonline.comresearchgate.net

Radiolabeling Strategies for Tracing Studies in Chemical Biology Research

Radiolabeling involves incorporating a radioactive isotope into a molecule to serve as a tracer in biological systems. longdom.org This technique is indispensable in chemical biology and drug discovery for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. longdom.org

For this compound, several radiolabeling strategies could be employed for tracing studies:

Tritium (B154650) (³H) Labeling: One common approach is to replace one or more hydrogen atoms with tritium. Modern methods using iron-based catalysts can selectively introduce tritium into molecules in a single step, often at positions that are least sterically hindered. princeton.edu

Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C into the indole scaffold or the propargyl group provides a stable and long-lived radiotracer. This typically requires synthesizing the molecule from a ¹⁴C-labeled precursor.

Radioiodine (e.g., ¹²⁵I) Labeling: Although the compound contains bromine, radioiodine could potentially be introduced as a surrogate for bromine or at another position on the aromatic ring for specific imaging applications (e.g., SPECT imaging). nih.gov

Once radiolabeled, the compound can be introduced into cell cultures or animal models. Its journey through the biological system can be tracked by detecting the emitted radiation, providing quantitative data on its localization in different tissues and its metabolic fate. longdom.org This information is critical for understanding the compound's mechanism of action and pharmacokinetic properties.

Table 4: Common Isotopes for Radiolabeling in Biological Research

Isotope Emitter Type Half-life Typical Application
Carbon-14 (¹⁴C) Beta (β⁻) 5730 years Metabolic studies, ADME
Tritium (³H) Beta (β⁻) 12.3 years ADME, receptor binding assays
Phosphorus-32 (³²P) Beta (β⁻) 14.3 days Nucleic acid and protein labeling longdom.org
Sulfur-35 (³⁵S) Beta (β⁻) 87.4 days Protein and amino acid labeling longdom.org

| Iodine-125 (¹²⁵I) | Gamma (γ) | 59.4 days | Radioimmunoassays, SPECT imaging nih.gov |

Future Perspectives and Emerging Research Avenues for 5 Bromo 1 Prop 2 Yn 1 Yl 1h Indole

Integration into Automated Synthesis Platforms and High-Throughput Screening Libraries

The structure of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole is exceptionally well-suited for modern automated synthesis and high-throughput screening (HTS) paradigms. nih.govrug.nl The presence of two orthogonal reactive sites—the aryl bromide for cross-coupling and the terminal alkyne for cycloadditions—allows for the rapid generation of vast and diverse chemical libraries from a single, common core.

Future research will likely focus on incorporating this scaffold into miniaturized and automated synthesis workflows. nih.govscienceintheclassroom.org Technologies such as acoustic dispensing can be employed to perform reactions on a nanomole scale in high-density formats (e.g., 1536-well plates), enabling the creation of thousands of distinct derivatives in a matter of days. nih.govscienceintheclassroom.org This "on-the-fly" synthesis approach, where compounds are made and screened in situ without purification, can significantly accelerate the hit-finding stage in drug discovery. rug.nlresearchgate.net The unpurified libraries can be directly subjected to rapid screening assays like differential scanning fluorimetry (DSF) to identify initial hits for further validation. nih.govrug.nl This integration of automated synthesis and HTS minimizes reagent consumption, reduces waste, and shortens timelines in early-stage research. rug.nl

Table 1: Conceptual High-Throughput Library Design Based on the this compound Scaffold
Scaffold PositionReaction TypeExemplar Reagents/Building BlocksResulting Diversity
C5-BromineSuzuki CouplingAryl/heteroaryl boronic acidsIntroduction of diverse aromatic systems
C5-BromineBuchwald-Hartwig AminationPrimary/secondary amines, amides, carbamatesVaried nitrogen-containing functionalities
C5-BromineSonogashira CouplingTerminal alkynesExtension of conjugation, introduction of new reactive handles
N1-AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic azidesFormation of 1,2,3-triazole linkages with diverse substituents
N1-AlkyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctynes (for azide-modified biomolecules)Bioconjugation applications

Exploration of Novel Catalytic Transformations and Reaction Discoveries

The dual functionality of this compound provides a rich platform for the discovery and development of novel catalytic transformations. While established cross-coupling reactions are readily applicable, future work will likely explore more advanced and unconventional catalytic systems to further expand its synthetic utility.

For the C5-bromo position, research can move beyond standard palladium catalysis to investigate reactions enabled by other transition metals like nickel or copper, which may offer different reactivity profiles, substrate scopes, and functional group tolerance. Furthermore, the application of photoredox catalysis could open new avenues for functionalization under mild conditions, potentially enabling reactions with previously incompatible partners. acs.org

The terminal alkyne of the propargyl group is not limited to cycloaddition reactions. Future explorations could include:

Catalytic Cycloisomerization: Gold or platinum catalysis could be used to trigger intramolecular cyclizations, leading to complex, fused polycyclic indole (B1671886) structures.

Hydrofunctionalization: The catalytic addition of various X-H bonds (e.g., hydroamination, hydrothiolation) across the alkyne would provide access to a range of functionalized allyl-indole derivatives.

Metathesis Reactions: Alkyne metathesis could be employed for the synthesis of unique dimeric structures or for ring-closing metathesis to form macrocycles containing the indole core.

Table 2: Potential Novel Catalytic Transformations for this compound
Reactive SiteCatalytic SystemTransformationPotential Outcome
C5-BromineNickel/Photoredox Dual CatalysisC-O or C-S CouplingAccess to arylether/thioether derivatives
C5-BromineCopper-catalyzed C-P couplingPhosphonylation/PhosphinationSynthesis of organophosphorus compounds
N1-AlkyneGold(I) or Gold(III) CatalysisIntramolecular Hydroarylation/CyclizationFormation of novel fused heterocyclic systems
N1-AlkyneRuthenium CatalysisAlkyne MetathesisDimerization or macrocyclization

Application in Advanced Chemical Biology and Drug Discovery Technologies (Focus on methodologies and tools)

The unique architecture of this compound makes it a valuable tool for modern chemical biology and drug discovery methodologies that rely on molecular probes and versatile library synthesis. The bromoindole core is a privileged structure found in many bioactive compounds, making it an excellent starting point for medicinal chemistry campaigns. beilstein-archives.org

Emerging applications will leverage its bifunctionality in advanced platforms:

Fragment-Based Drug Discovery (FBDD): The core scaffold can serve as an initial fragment hit. The two reactive handles then allow for systematic and efficient fragment evolution by "growing" the molecule in two different vectors to optimize binding interactions with a biological target.

DNA-Encoded Libraries (DELs): This compound is an ideal building block for DEL synthesis. One functional group (e.g., the bromide) can be used for the initial coupling to a DNA-tagged scaffold, while the other (the alkyne) can be used in a subsequent diversification step. This enables the creation of massive libraries for affinity-based screening.

Activity-Based Protein Profiling (ABPP): The alkyne serves as a "handle" for target identification. A derivative of the molecule designed to bind to a specific enzyme class can be used to label proteins in a complex biological sample. Subsequent click reaction with a reporter tag (e.g., biotin (B1667282) or a fluorophore) allows for the isolation and identification of the protein targets. nih.gov

Development of Hybrid Functional Materials with Synergistic Properties

The indole nucleus possesses inherent electronic and photophysical properties that make it an attractive component for functional organic materials. chemimpex.com The combination of the tunable indole core with two polymerizable or linkable functional groups in this compound opens future avenues in materials science.

Research in this area could focus on creating novel hybrid materials where the properties of the indole scaffold are combined with those of other components:

Conducting Polymers: The alkyne can be used as a monomer unit in polymerization reactions (e.g., via Sonogashira coupling if the bromide is first converted to another alkyne) to create conjugated polymers. The bromo-substituent allows for pre- or post-polymerization modification to fine-tune the material's electronic properties, such as its band gap and conductivity.

Non-Linear Optical (NLO) Materials: The indole ring can be part of a donor-pi-acceptor system, which is a common design for materials with NLO properties. mdpi.com The two functional handles allow for the systematic attachment of various electron-donating and electron-withdrawing groups to optimize the NLO response. mdpi.com

Functionalized Surfaces and Nanoparticles: The alkyne group provides a covalent attachment point to azide-functionalized surfaces, nanoparticles, or quantum dots via click chemistry. This would enable the creation of hybrid materials where the specific optical or sensing properties of the indole derivative are imparted to the bulk material.

Bioorthogonal Chemistry Applications Beyond CuAAC and SPAAC

While the terminal alkyne is a premier functional group for the most common bioorthogonal reactions—the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions—the field of bioorthogonal chemistry is continuously evolving. nih.gov Future research will likely explore the use of this compound and its derivatives in next-generation bioorthogonal transformations.

Alternative reactions involving the alkyne could include:

Isonitrile Cycloadditions: The alkyne could potentially participate in [4+1] cycloadditions with isonitriles, offering an orthogonal labeling strategy. nih.gov

Tetrazine Ligations: While the alkyne itself does not directly react with tetrazines, it can be easily converted (e.g., to a strained alkene) to participate in the rapid inverse-electron-demand Diels-Alder reaction, one of the fastest bioorthogonal reactions known.

Moreover, the C5-bromo position can be used to install other types of bioorthogonal reporters. For instance, a Suzuki or Stille coupling could be used to attach a boronic ester, a phosphine (B1218219), or a tetrazine, creating a multifunctional chemical tool. nih.gov This would allow for mutually orthogonal, sequential labeling experiments, where different components within the same biological system can be tagged and visualized independently. nih.gov

Sustainable and Environmentally Benign Synthesis Approaches

A significant future direction in organic chemistry is the development of sustainable and green synthetic methods. rug.nl The synthesis of functionalized indoles often involves multi-step sequences with stoichiometric reagents and purifications that generate considerable waste. chemicalbook.comgoogle.com Research into the synthesis of this compound and its derivatives will increasingly focus on environmentally benign approaches.

Key areas of development include:

Flow Chemistry: Transferring multi-step syntheses to continuous flow reactors can improve safety, efficiency, and scalability while reducing waste. Reaction conditions can be precisely controlled, and intermediates can be generated and used in situ without isolation.

Biocatalysis: The use of enzymes to perform key synthetic steps, such as the formation of the indole ring or the introduction of functional groups, could offer high selectivity under mild, aqueous conditions, thereby reducing the reliance on harsh reagents and organic solvents.

One-Pot and Multi-Component Reactions (MCRs): Designing novel MCRs that can construct the core this compound structure in a single step from simple starting materials would dramatically improve atom economy and reduce the environmental footprint of the synthesis.

Application in Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. nih.goveurekalert.org The compound this compound, particularly when used in the HTS campaigns described in section 9.1, can play a crucial role in this data-driven future.

Large datasets generated from the high-throughput synthesis of libraries based on this scaffold can be used to train ML models. nih.gov These models can then be applied to:

Reaction Outcome Prediction: ML algorithms, such as random forest or neural networks, can be trained to predict the yield and potential side products of a reaction involving this scaffold with new, untested substrates or conditions. eurekalert.org This predictive power can guide experimental design, saving time and resources by prioritizing reactions with a high probability of success. eurekalert.orgnih.gov

Discovery of Novel Reactions: By analyzing large reaction datasets, ML models may identify subtle patterns and correlations that are not obvious to human chemists, potentially suggesting novel reaction conditions or even entirely new transformations.

De Novo Molecular Design: Generative AI models can be used to design novel molecules based on the this compound scaffold. By providing the model with desired property endpoints (e.g., binding affinity for a protein target, specific electronic properties), the AI can propose new derivatives that are optimized for a particular application, guiding synthetic efforts toward the most promising candidates. A key challenge and area for future research will be to improve the ability of these models to generalize and make accurate predictions for out-of-distribution or novel chemistry. arxiv.org

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-1-(prop-2-yn-1-yl)-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 5-bromoindole at the N1 position using propargyl bromide. A standard protocol includes:

  • Dissolving 5-bromoindole in anhydrous DMSO or DMF under inert atmosphere.
  • Adding a strong base (e.g., NaH) to deprotonate the indole nitrogen, followed by propargyl bromide.
  • Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) .
    Optimization strategies:
  • Varying solvent polarity (e.g., DMF vs. THF) to improve yield.
  • Using phase-transfer catalysts for faster alkylation.
  • Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How is this compound characterized structurally?

Key analytical methods:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) shows characteristic peaks for the propargyl group (δ ~2.5 ppm for ≡C-H) and indole protons (δ 7.2–7.4 ppm for aromatic H). 13^{13}C NMR confirms the sp-hybridized carbons of the propargyl group (δ ~75–85 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the indole ring and spatial orientation of the propargyl group .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 249.98) validate molecular weight .

Q. What purification techniques are effective for isolating this compound?

  • Flash Column Chromatography : Use silica gel with gradient elution (hexane to ethyl acetate) to separate unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : For analytical-scale purity checks (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can Cu-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to functionalize the propargyl group?

The propargyl moiety enables "click chemistry" for bioconjugation or generating triazole-linked derivatives:

  • React with azides (e.g., aryl azides) in PEG-400/DMF using CuI (10 mol%) at 25°C for 12 hours.
  • Yields triazole products with >90% regioselectivity. Applications include fluorescent probes or drug candidates .

Q. What mechanistic insights explain contradictory yields in propargyl alkylation reactions?

Low yields (e.g., 25% ) may arise from:

  • Steric hindrance : Bulky substituents on indole reduce alkylation efficiency.
  • Competitive side reactions : Propargyl bromide hydrolysis in aqueous conditions.
    Mitigation:
  • Use excess propargyl bromide (1.5 eq) and anhydrous solvents.
  • Employ slow addition of base to control exothermicity .

Q. What biological targets or pathways are influenced by this compound?

While direct data is limited, structurally related indoles show:

  • Antibacterial activity : Inhibition of bacterial enzymes (e.g., glycogen phosphorylase) via halogen-π interactions .
  • Anticancer potential : Propargyl groups enhance cellular uptake, enabling interaction with tubulin or kinase targets .
    In vitro assays (e.g., MIC, IC50_{50}) are recommended to validate activity .

Q. How do substituents at the indole 1-position affect reactivity and bioactivity?

Comparative SAR studies:

  • Propargyl vs. Allyl : Propargyl’s linear geometry improves π-stacking with aromatic residues in enzymes.
  • Bromine at C5 : Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura) and halogen bonding in target binding .
    Example: 1-Propargyl derivatives show 3x higher kinase inhibition than 1-allyl analogs due to reduced steric bulk .

Q. What computational methods predict the compound’s stability and reactivity?

  • DFT Calculations : Optimize geometry and calculate HOMO/LUMO energies to predict sites for electrophilic attack (e.g., C3 of indole) .
  • Molecular Docking : Simulate binding to proteins (e.g., cytochrome P450) to assess metabolic stability .

Q. How should this compound be stored to maintain stability?

  • Store under inert gas (N2_2 or Ar) at −20°C in amber vials to prevent photodegradation.
  • Avoid moisture: Use molecular sieves in storage containers.
  • Stability >95% purity retained after 6 months under recommended conditions .

Q. What strategies enable late-stage functionalization of the indole core?

  • C–H Activation : Pd-catalyzed bromination at C7 using NBS/Pd(OAc)2_2.
  • Electrophilic Substitution : Nitration (HNO3_3/H2_2SO4_4) at C3, followed by reduction to amines .

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